Trenbolone

Vue d'ensemble

Description

Il a été initialement développé pour une utilisation vétérinaire afin de promouvoir la croissance musculaire et l'appétit chez le bétail . La trenbolone est connue pour ses effets anabolisants puissants, ce qui la rend populaire auprès des culturistes et des athlètes pour l'amélioration des performances .

Mécanisme D'action

Target of Action

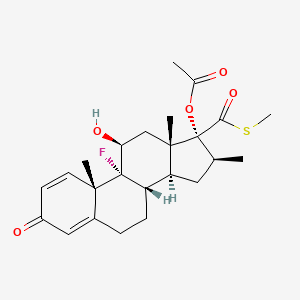

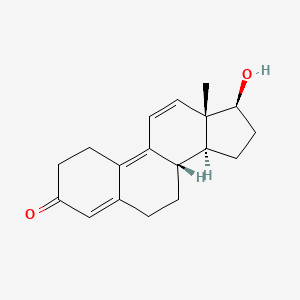

Trenbolone, also known as trienolone or trienbolone, is a synthetic anabolic-androgenic steroid (AAS) of the nandrolone group . It primarily targets the androgen receptors in various vertebrate taxa, including fish . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .

Mode of Action

This compound has both anabolic and androgenic effects . Once metabolized, this compound esters increase the uptake of ammonium ions by muscles, leading to an increase in the rate of protein synthesis . This interaction with its targets leads to significant changes in muscle growth and development .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By increasing the uptake of ammonium ions by muscles, this compound enhances the rate of protein synthesis . This leads to downstream effects such as increased muscle mass and strength .

Pharmacokinetics

This compound is administered as a prodrug as an ester conjugate such as this compound acetate, this compound enanthate, or this compound cyclohexylmethylcarbonate . Plasma lipases then cleave the ester group in the bloodstream, leaving free this compound . The bioavailability of this compound when administered intramuscularly is between 80-100% . It is metabolized in the liver and has an elimination half-life of 6–8 hours . The primary route of excretion is through urine .

Result of Action

The primary molecular and cellular effects of this compound’s action are increased muscle mass and strength . It also has the effect of reducing body fat through thermogenic activity, as it increases body metabolism . In addition, it can lead to more prominent vascularity and greater muscle definition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound acetate is widely used in some parts of the world for its desirable anabolic effects on livestock . Several metabolites of the acetate, including 17β-trenbolone, have been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . This suggests that the environmental presence of this compound can potentially affect aquatic animals . Furthermore, the phototransformation products of this compound exhibit reduced sorption affinity and increased transport potential relative to more hydrophobic parent structures in soil-water systems .

Analyse Biochimique

Biochemical Properties

Trenbolone interacts with androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth . It is specifically nandrolone with two additional double bonds in the steroid nucleus . This compound does not metabolize to dihydrotestosterone (DHT) like other anabolic steroids, making it an appealing performance-enhancing drug .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates substantial muscle growth and protein synthesis in the body by binding to androgen receptors . This leads to pronounced performance and physique improvements. Using this compound to build lean muscle mass and increase strength carries a high risk of side effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with androgen receptors. It binds to these receptors, triggering a range of effects that help build muscle. These include increased protein synthesis rates, enhanced nitrogen retention in muscle tissue, and reduction in glucocorticoid hormones .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, repetitive misuse of this compound can lead to advanced heart failure

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound acetate is administered as a pellet-type implant containing 80–200 mg for heifers and steers . Long-term abuse of this compound can lead to severe side effects, including increase in blood pressure, alterations of the cardiovascular system, liver toxicity, acne, hirsutism, sexual dysfunction, and a large series of psychiatric effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. To increase its effective half-life, this compound is administered as a prodrug as an ester conjugate such as this compound acetate, this compound enanthate, or this compound cyclohexylmethylcarbonate. Plasma lipases then cleave the ester group in the bloodstream leaving free this compound .

Subcellular Localization

It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm and nucleus of cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La trenbolone est synthétisée par une série de réactions chimiques à partir de la nandrolone. Une méthode courante implique la déshydrogénation oxydative de l'œstrogène-5,10 et 9,11-diène-17-ol-3-one en utilisant un réactif oxydant dans le dichlorométhane à des températures contrôlées . Le produit obtenu est ensuite soumis à une estérification pour produire l'acétate de this compound .

Méthodes de production industrielle

La production industrielle de l'acétate de this compound implique plusieurs étapes, notamment l'éthérification, la réduction, l'hydrolyse, la déshydrogénation et l'acylation . Le processus est conçu pour maximiser le rendement et la pureté tout en minimisant les sous-produits . L'utilisation de réactifs et de conditions spécifiques, tels que le borohydrure de potassium pour la réduction et la 2,3-dichloro-5,6-dicyano-1,4-benzoquinone pour la déshydrogénation, assure une synthèse efficace .

Analyse Des Réactions Chimiques

Types de réactions

La trenbolone subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Conversion des cétones en groupes hydroxyle.

Estérification : Formation d'esters à partir de groupes hydroxyle et d'acides carboxyliques.

Hydrolyse : Rupture des liaisons ester pour former des groupes hydroxyle et des acides carboxyliques.

Réactifs et conditions courants

Agents oxydants : Dichlorométhane, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Agents réducteurs : Borohydrure de potassium.

Agents d'estérification : Chlorure d'acétyle, pyridine.

Principaux produits

Les principaux produits formés par ces réactions comprennent l'acétate de this compound, l'énanthate de this compound et l'hexahydrobenzylcarbonate de this compound .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des stéroïdes.

Industrie : Utilisé en médecine vétérinaire pour promouvoir la croissance musculaire et l'efficacité alimentaire chez le bétail.

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs des androgènes dans les tissus musculaires, ce qui entraîne une augmentation de la synthèse des protéines et de la croissance musculaire . Elle améliore également la rétention d'azote et la production de globules rouges, ce qui contribue à ses effets anabolisants . Les cibles moléculaires comprennent les récepteurs des androgènes et les voies impliquées dans la synthèse des protéines et l'hypertrophie musculaire .

Applications De Recherche Scientifique

Trenbolone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroid synthesis and reactions.

Biology: Investigated for its effects on muscle growth, fat metabolism, and androgen receptor modulation.

Medicine: Studied for potential therapeutic applications in treating muscle wasting and metabolic disorders.

Industry: Used in veterinary medicine to promote muscle growth and feed efficiency in livestock.

Comparaison Avec Des Composés Similaires

La trenbolone est souvent comparée à d'autres stéroïdes anabolisants tels que :

Nandrolone : Structure similaire, mais elle ne possède pas les doubles liaisons supplémentaires dans le noyau stéroïde.

Testostérone : Effets anabolisants moins puissants que ceux de la this compound.

Boldénone : Effets anabolisants similaires, mais avec une structure chimique différente.

La this compound est unique en raison de ses évaluations anabolisantes et androgènes élevées, ce qui en fait l'un des stéroïdes anabolisants les plus puissants disponibles .

Propriétés

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHPFQKXOUFFV-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034192 | |

| Record name | 17beta-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-33-8 | |

| Record name | Trenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trenbolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17beta-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)